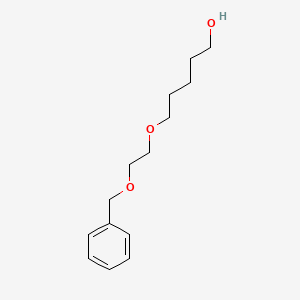![molecular formula C13H13NO3S B13903947 2-[(2,6-Dimethylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13903947.png)
2-[(2,6-Dimethylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,6-Dimethylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. This compound is characterized by the presence of a thiazole ring, a phenoxy group, and a carboxylic acid functional group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dimethylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2,6-dimethylphenol, is reacted with an appropriate alkylating agent to form 2,6-dimethylphenoxyacetic acid.
Thiazole Ring Formation: The phenoxy intermediate is then subjected to cyclization with a thioamide or a similar sulfur-containing reagent under acidic or basic conditions to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,6-Dimethylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy and thiazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce various functional groups onto the phenoxy or thiazole rings.
Aplicaciones Científicas De Investigación
2-[(2,6-Dimethylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[(2,6-Dimethylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylphenoxyacetic acid: A related compound with similar structural features but lacking the thiazole ring.
N-[2-(2,6-Dimethylphenoxy)-1-methylethyl]acetamide: Another related compound with a different functional group attached to the phenoxy moiety.
Uniqueness
2-[(2,6-Dimethylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The combination of the phenoxy group and the thiazole ring makes it a versatile compound for various applications in chemistry, biology, and medicine.
Propiedades
Fórmula molecular |
C13H13NO3S |
|---|---|
Peso molecular |
263.31 g/mol |
Nombre IUPAC |
2-[(2,6-dimethylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C13H13NO3S/c1-8-4-3-5-9(2)12(8)17-6-11-14-10(7-18-11)13(15)16/h3-5,7H,6H2,1-2H3,(H,15,16) |
Clave InChI |
GXAXOBSTWGDMBI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)OCC2=NC(=CS2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-Methyl-2-(2-methylbutylamino)phenyl]methanol](/img/structure/B13903866.png)
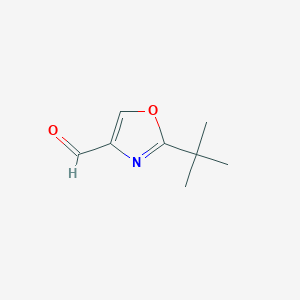
![Ethyl 1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-4-carboxylate](/img/structure/B13903872.png)
![4-Methyl-1-(3-nitrophenyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13903875.png)
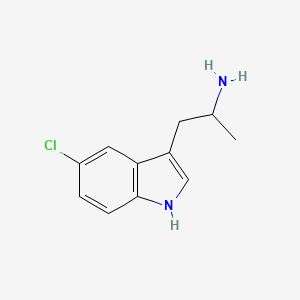
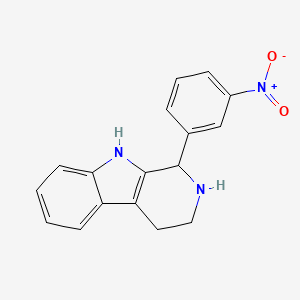
![5-Methoxycarbonyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13903890.png)
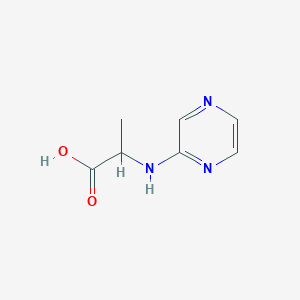
![2-[6-(4-fluorophenoxy)-3-pyridyl]-3-methyl-1H-quinolin-4-one](/img/structure/B13903909.png)
![8-bromo-5-(methylsulfanylmethyl)spiro[3H-1,5-benzoxazepine-2,4'-oxane]-4-one](/img/structure/B13903915.png)
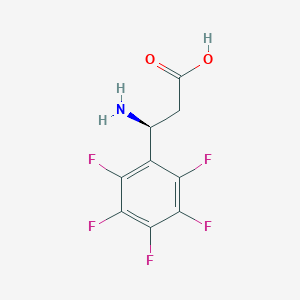
![1,1'-Methylenebis[3,5-dibromo-4-(2,3-dibromopropoxy)benzene]](/img/structure/B13903927.png)
